3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound is a pyrazolo[3,4-b]pyridine derivative characterized by two cyclopropyl substituents at positions 3 and 6 and a 2-(ethylamino)-2-oxoethyl group at position 1. Its molecular formula is C₂₀H₂₄N₄O₃, with a molecular weight of 368.44 g/mol (CAS: 1018142-42-1) . The compound was cataloged by CymitQuimica but is currently listed as discontinued, limiting its commercial availability .
Structure
3D Structure
Properties
IUPAC Name |
3,6-dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-18-13(22)8-21-16-14(15(20-21)10-5-6-10)11(17(23)24)7-12(19-16)9-3-4-9/h7,9-10H,2-6,8H2,1H3,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNDRPAZZHGZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801119646 | |
| Record name | 3,6-Dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018052-15-7 | |
| Record name | 3,6-Dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018052-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dicyclopropyl-1-[2-(ethylamino)-2-oxoethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801119646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as pyrazoles and pyridines. Subsequent functionalization introduces the cyclopropyl groups and the ethylamino moiety.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety at position 4 exhibits typical acid-derived reactivity:
a. Esterification
-
Reaction with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions (e.g., H₂SO₄, DCC/DMAP) yields ester derivatives.
Example:
b. Amide Formation
-
Coupling with amines via EDCI/HOBt or other activating agents produces amides. For instance, reaction with piperazine derivatives generates piperazinylamide analogs, a common motif in medicinal chemistry .
c. Salt Formation
-
Reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble carboxylate salts, enhancing bioavailability.
Ethylamino-Oxoethyl Substituent Reactions
The 2-(ethylamino)-2-oxoethyl group at position 1 undergoes:
a. Hydrolysis
-
Acidic or basic hydrolysis cleaves the amide bond, yielding a free amine and oxoacetic acid derivative:
b. Alkylation/Acylation
-
The ethylamine group can be further alkylated (e.g., with methyl iodide) or acylated (e.g., with acetyl chloride) to modify solubility or binding affinity .
Pyrazolo[3,4-b]Pyridine Core Reactivity
The bicyclic system participates in:
a. Electrophilic Substitution
-
Nitration or halogenation occurs at electron-rich positions (e.g., C5), though steric hindrance from cyclopropyl groups may limit reactivity .
b. Cross-Coupling Reactions
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Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at available positions, leveraging the pyridine ring’s electron-deficient nature .
Cyclopropyl Group Stability
The dicyclopropyl substituents at C3 and C6 are generally inert under mild conditions but may undergo ring-opening under strong acids (e.g., H₂SO₄) or oxidative stress (e.g., O₃).
Representative Derivatives and Synthetic Pathways
The table below summarizes derivatives synthesized from analogous pyrazolo[3,4-b]pyridine systems, illustrating potential reaction outcomes :
| Derivative Type | Reaction Conditions | Product Feature | Application |
|---|---|---|---|
| Piperazinylamide | EDCI/HOBt, DIPEA, DMF | Enhanced kinase inhibition | Anticancer agents |
| Methyl ester | MeOH, H₂SO₄, reflux | Improved lipophilicity | Prodrug development |
| Hydrazide | Hydrazine hydrate, ethanol | Chelation capacity | Metal sensor design |
| Brominated analog | NBS, AIBN, CCl₄ | Site for further functionalization | Radiolabeling precursors |
Mechanistic Insights from Structural Analogs
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It may be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar pyrazolo[3,4-b]pyridine derivatives:
Key Observations
Substituent Effects on Molecular Weight: The target compound and its cyclopentylamino analog share identical molecular weights (368.44 g/mol) due to isosteric substitution (ethyl vs. cyclopentyl) . Fluorophenyl-substituted analogs (e.g., CAS 1018164-62-9) exhibit lower molecular weights (~339 g/mol), correlating with reduced steric bulk .
Impact of Substituents on Bioactivity: The 2-(ethylamino)-2-oxoethyl group in the target compound may enhance solubility via hydrogen bonding compared to hydrophobic fluorophenyl groups in analogs like CAS 1011397-09-3 . Cyclopropyl groups at positions 3 and 6 are conserved across multiple analogs, suggesting a role in metabolic stability or conformational rigidity .
Commercial Availability and Data Gaps: The target compound is discontinued , whereas fluorophenyl-substituted analogs (e.g., CAS 1011397-09-3) are available with detailed physicochemical data . Limited synthesis or biological data exist for high-throughput screening hits like compound 15 (CAS N/A), underscoring a need for further research .
Research Implications
- Structure-Activity Relationship (SAR): The ethylamino-oxoethyl side chain in the target compound could be optimized for improved pharmacokinetics compared to fluorophenyl derivatives.
- Synthetic Feasibility : Analogs with fluorophenyl groups (e.g., CAS 1018164-62-9) may offer easier synthesis routes due to established protocols .
Biological Activity
3,6-Dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and metabolic diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H20N4O3
- Molecular Weight : 328.366 g/mol
- CAS Number : 1018052-15-7
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and receptors involved in disease pathways. It has been shown to act on various molecular targets, including:
- Tyrosine Kinases : The compound demonstrates inhibitory activity against several tyrosine kinases, which are crucial in cell signaling pathways related to growth and proliferation.
- Apoptosis Regulation : By modulating apoptotic pathways, it may promote cell death in malignant cells while sparing normal cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Inhibition of Tumor Cell Proliferation : The compound effectively reduces the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : It has been observed to induce apoptosis through the activation of caspase pathways.
Anti-diabetic Potential
The compound has also been investigated for its anti-diabetic effects:
- Insulin Sensitization : It enhances insulin sensitivity in peripheral tissues, making it a candidate for treating type 2 diabetes.
- Glucose Metabolism Regulation : Studies suggest that it may help regulate glucose metabolism by modulating key enzymes involved in glycolysis and gluconeogenesis.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
Case Study 2: Diabetes Management
In a preclinical model of type 2 diabetes, administration of the compound led to improved glycemic control and enhanced insulin sensitivity. The findings suggest that it may serve as a promising agent for managing diabetes-related complications.
Q & A
Q. What is a robust synthetic route for 3,6-dicyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer: A multi-step synthesis can be designed using:
- Suzuki-Miyaura coupling to introduce aromatic/heteroaromatic substituents (e.g., cyclopropyl groups) to the pyrazolo[3,4-b]pyridine core. This requires palladium catalysts (e.g., Pd(PPh₃)₄), aryl boronic acids, and base (K₃PO₄) in degassed DMF/H₂O .
- Alkylation of the pyrazole nitrogen with 2-chloroacetamide derivatives to install the ethylamino-oxoethyl side chain. Protect the amine group during this step to avoid side reactions .
- Hydrolysis of the ethyl ester to the carboxylic acid using LiOH in THF/H₂O . Purify intermediates via flash chromatography and final product via recrystallization.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include cyclopropyl protons (δ 0.8–1.2 ppm), ethylamino-oxoethyl protons (δ 3.2–4.0 ppm), and carboxylic acid protons (broad, δ ~12–14 ppm) .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₈H₂₂N₄O₃, expect m/z 342.40 .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥95% .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. ethyl protons) .
- Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex regions (e.g., pyrazole ring protons) .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry if single crystals are obtainable .
Q. What challenges arise when introducing the ethylamino-oxoethyl substituent?
Methodological Answer:
- Regioselectivity : Competing alkylation at pyrazole N1 vs. other reactive sites (e.g., carboxylic acid) necessitates protecting groups (e.g., tert-butyl esters) .
- Side reactions : Amide bond hydrolysis under basic conditions can occur; use mild bases (e.g., NaHCO₃) and low temperatures .
- Purification : Remove unreacted alkylating agents via aqueous extraction or size-exclusion chromatography .
Q. How do cyclopropyl groups at positions 3 and 6 influence electronic properties?
Methodological Answer:
- Electron-withdrawing effect : Cyclopropyl’s sp³ hybridization induces ring strain, increasing electrophilicity of the pyrazole core. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density .
- Steric effects : Substituents may hinder π-stacking in biological targets. Perform molecular dynamics simulations to assess binding pocket compatibility .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
- Salt formation : React with NaOH to generate the sodium carboxylate salt, enhancing aqueous solubility .
- Co-solvents : Use DMSO:water (10–20% v/v) for stock solutions. Avoid >20% DMSO to prevent cellular toxicity .
- Prodrug approach : Convert carboxylic acid to methyl ester; hydrolyze in situ during assays .
Q. How to computationally predict binding affinity to target enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) of enzymes like β-lactamases or kinases. Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with cyclopropyl groups .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ data from analogs .
Q. Critical factors in scaling synthesis from mg to g scale?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
